molecular formula C9H15N3O6 B101842 H-Gly-Gly-Glu-OH CAS No. 17343-05-4

H-Gly-Gly-Glu-OH

Cat. No. B101842
CAS RN: 17343-05-4
M. Wt: 261.23 g/mol
InChI Key: GDOZQTNZPCUARW-UHFFFAOYSA-N
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Description

“H-Gly-Gly-Glu-OH” is a synthetic peptide with a molecular weight of 261.24 and a chemical formula of C₉H₁₅N₃O₆ . It is also known as H-γ-Glu-Gly-Gly-OH and is an analog of ophthalmic acid/reduced glutathione .


Synthesis Analysis

The synthesis of peptides similar to “H-Gly-Gly-Glu-OH” involves extending the peptide chain from the C-terminus by synthesizing N2, N6 -dicarbobenzoxylysine [ N2, N6 - (Cbz) 2 Lys] and N6 -carbobenzoxylysine ( N6 -CbzLys) methyl ester hydrochloride and condensing them by the mixed anhydride method .


Chemical Reactions Analysis

The chemical reactions involved in peptide synthesis require selective acylation of a free amine. This is accomplished by first deactivating all extraneous amine functions so they do not compete for the acylation reagent. Then, the designated carboxyl function is selectively activated so that it will acylate the one remaining free amine .


Physical And Chemical Properties Analysis

“H-Gly-Gly-Glu-OH” has a density of 1.3±0.1 g/cm3, a boiling point of 453.2±30.0 °C at 760 mmHg, and a melting point of 220-240 °C (dec.) . It is soluble in hot water .

Scientific Research Applications

Enzyme Inhibition and Biological Properties

  • H-Gly-Gly-Glu-OH and its analogues like H-Glo(-Ser-Gly-OH)-OH have been synthesized and investigated for their inhibitory effects on human GST P1-1, a detoxification enzyme, showing potential in modulating enzyme activity for therapeutic benefits (Cacciatore et al., 2003).
  • Peptidomimetics of GPEs (H-Gly-Pro-Glu-OH and its analogs) exhibit significant biological properties, including anti-inflammatory, antiapoptotic, and anticancer properties, indicating their potential in developing novel therapeutic agents (Turkez et al., 2022).

Molecular and Structural Analysis

  • The correlation between H-bond structures and the C=O stretching frequencies of carboxylic acids, including the side chains of Asp and Glu, was studied to understand enzymatic reactions, showing the significance of analyzing these molecular structures for understanding protein functions (Takei et al., 2008).
  • Fragmentation reactions of protonated peptides containing glutamic acid or glutamine, including H-Gln-Gly-OH and H-Glu-Gly-OH, were studied, providing insights into the molecular breakdown processes essential for understanding peptide behavior in biological systems (Harrison, 2003).

Interaction with Inorganic Crystals and Implications in Biomineralization

  • The adsorption behavior of amino acids, including glycine (Gly) and glutamic acid (Glu), on hydroxyapatite crystal faces was studied, indicating their role in regulating the crystallization of inorganic crystals, a fundamental process in biomineralization (Pan et al., 2007).

Role in Oxidative Stress and Disease Mechanisms

  • The conformation-dependent hydrogen abstraction reaction cycles of Gly and Ala residues were analyzed to understand if hydroxyl radicals can initiate the unfolding of amino acid residues, a process implicated in peptide misfolding diseases like Alzheimer's (Owen et al., 2012).
  • The reaction kinetics of OH with glutamic acid was studied to understand the oxidative damage to proteins, shedding light on the vulnerability of amino acids like Glu to oxidative attacks, relevant in understanding diseases resulting from oxidative stress (Keshavarz & Mazarei, 2018).

Safety And Hazards

“H-Gly-Gly-Glu-OH” is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It has a hazard code of Xi: Irritant, and a risk phrase of R36 . The safety phrases are S24/25-S26 .

Future Directions

The future directions for “H-Gly-Gly-Glu-OH” and similar peptides could involve further exploration of their potential uses in improving protein metabolism in mammals . Additionally, their potential as antioxidants could be further investigated .

properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O6/c10-3-6(13)11-4-7(14)12-5(9(17)18)1-2-8(15)16/h5H,1-4,10H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOZQTNZPCUARW-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Gly-Glu-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AG Harrison - Journal of mass spectrometry, 2003 - Wiley Online Library
… Figure 8 compares the CID mass spectra of [H—Gly—Gly—Glu—OH]H + and [H—Gly—Gly—Gln—OH]H + . The spectra are complex and to gain further insight as to the fragmentation …
SR Lehrman - 1981 - search.proquest.com
Vitamin K-dependent carboxylase postribosomally synthesizes (gamma)-carboxyglutamic acid from protein bound glutamic acid in a reaction that requires O (, 2), CO (, 2) and reduced …
Number of citations: 2 search.proquest.com

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